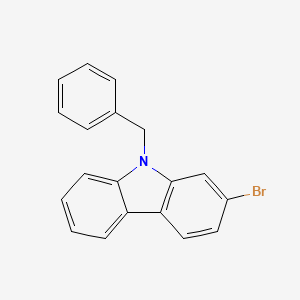

9-benzyl-2-bromo-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

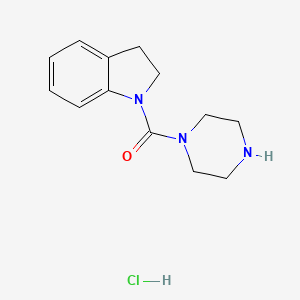

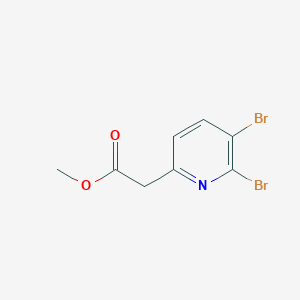

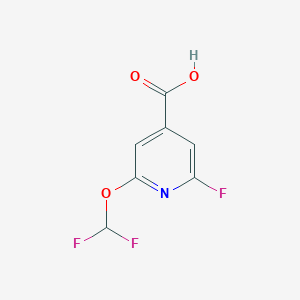

9-Benzyl-2-bromo-9H-carbazole is a chemical compound with the molecular formula C19H14BrN . It is used as a reactant for the preparation of OLED screens and electronic devices .

Synthesis Analysis

The synthesis of 9-benzyl-2-bromo-9H-carbazole and similar carbazole derivatives has been a topic of interest in the field of organic chemistry . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Molecular Structure Analysis

The molecular structure of 9-benzyl-2-bromo-9H-carbazole is characterized by a carbazole ring system that is essentially planar . The dihedral angle formed between the carbazole unit and the benzene ring is 92.9 (2) Å .Chemical Reactions Analysis

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

9-Benzyl-2-bromo-9H-carbazole is an off-white powder . It has good chemical and environmental stability .科学的研究の応用

Synthesis and Spectroscopy 9-Benzyl-2-bromo-9H-carbazole is a significant compound in synthetic chemistry, particularly in the preparation of bromocarbazole derivatives. The synthesis involves N-bromosuccinimide or a combination of N-bromosuccinimide and silica gel, showcasing its utility in generating a variety of N-substituted and C-substituted carbazoles. Spectroscopic analysis, including UV-absorption, fluorescence, and phosphorescence emission spectra, further elucidates the electronic structure and photophysical properties of these derivatives. Such studies are crucial for understanding the effects of bromination on carbazole compounds and their potential applications in materials science and photonics (Ponce et al., 2006).

Crystal Structure and Luminescence Research on 9-benzyl-2-bromo-9H-carbazole also extends to its crystallography and luminescence properties. The compound's crystal structure has been analyzed to understand its molecular geometry and intermolecular interactions. Such structural analyses contribute to the field of solid-state chemistry, informing the design of materials with desired optical and electronic characteristics. Additionally, studies on derivatives of 9-benzyl-2-bromo-9H-carbazole have explored their luminescence properties, which are valuable for developing new photoluminescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Huang & Wang, 2009).

Polymer Science In polymer science, 9-benzyl-2-bromo-9H-carbazole plays a role in the synthesis of novel polymers. For example, its incorporation into polymeric chains can enhance the thermal stability and electrochromic properties of the resulting materials. These attributes are critical for the development of high-performance polymers for use in electronic devices, energy storage, and conversion technologies. The ability to fine-tune the electronic properties of polymers through the inclusion of carbazole derivatives opens up new possibilities in materials science and engineering (Zhang et al., 2008).

Safety And Hazards

将来の方向性

Carbazole-based compounds, including 9-benzyl-2-bromo-9H-carbazole, are being studied for their potential in various applications such as biosensors, corrosion inhibition, supercapacitor, battery, fuel cell, solar cell, electropolymerization, light emitting diodes, and OLEDs . Their intriguing properties make them advantageous for future research and development .

特性

IUPAC Name |

9-benzyl-2-bromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-2-bromo-9H-carbazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

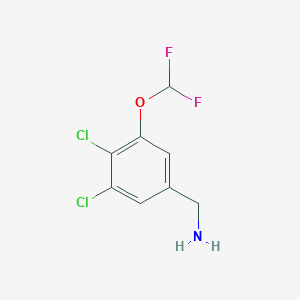

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)